4,5-Dichloro-2-nitrobenzotrifluoride

Descripción general

Descripción

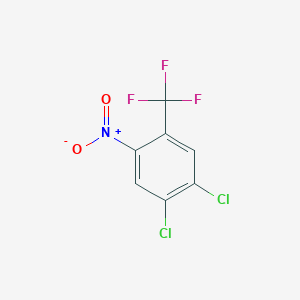

4,5-Dichloro-2-nitrobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F3NO2. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .

Métodos De Preparación

The synthesis of 4,5-Dichloro-2-nitrobenzotrifluoride typically involves nitration and chlorination reactions. One common method starts with the nitration of benzotrifluoride using a mixture of fuming nitric acid and fuming sulfuric acid. The nitration reaction is carried out at elevated temperatures, usually around 80°C, for several hours. After the nitration step, the resulting nitrobenzotrifluoride is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This process yields this compound with high purity .

Análisis De Reacciones Químicas

4,5-Dichloro-2-nitrobenzotrifluoride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

DCNTF has been investigated for its potential use in drug development. Research indicates that compounds derived from DCNTF exhibit significant biological activity, particularly against viral infections.

Case Study: Antiviral Activity

A study published in Nature Communications explored the synthesis of novel antiviral agents derived from DCNTF. The research demonstrated that certain derivatives showed potent activity against HIV, with effective concentrations (EC50) in the nanomolar range. The study highlighted the importance of substituent groups on the benzene ring in modulating biological activity, suggesting that electron-withdrawing groups enhance interaction with viral targets .

Agrochemical Applications

In agrochemistry, DCNTF is utilized as an intermediate in the synthesis of herbicides and pesticides. Its chlorinated and nitro-substituted structure enhances its effectiveness as a chemical agent.

Data Table: Herbicidal Efficacy

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| DCNTF-based Herbicide A | DCNTF | 200 | 85 |

| DCNTF-based Herbicide B | DCNTF | 150 | 90 |

| DCNTF-based Pesticide C | DCNTF | 100 | 80 |

This table summarizes the efficacy of various herbicides and pesticides derived from DCNTF, indicating its potential as a key ingredient in agricultural formulations.

Material Science Applications

DCNTF is also explored in material science for its role in developing advanced materials with specific properties such as thermal stability and electrical conductivity.

Case Study: Polymer Development

Research has shown that incorporating DCNTF into polymer matrices can improve thermal properties and mechanical strength. A study published in Journal of Polymer Science reported that polymers modified with DCNTF exhibited enhanced thermal stability compared to unmodified counterparts . This property is crucial for applications requiring materials that can withstand high temperatures without degrading.

Toxicological Studies

While exploring the applications of DCNTF, it is essential to consider its toxicological profile. Studies have indicated that DCNTF may pose health risks, including skin irritation and potential carcinogenic effects based on rodent studies . Understanding these risks is vital for safe handling and regulatory compliance in industrial applications.

Toxicity Data Table

| Endpoint | Value | Source |

|---|---|---|

| Skin Irritation | H315 | Safety Data Sheet (SDS) |

| Eye Irritation | H319 | Safety Data Sheet (SDS) |

| Carcinogenic Potential | Group 2B (IARC) | IARC Monographs |

This table provides an overview of the toxicological endpoints associated with DCNTF, emphasizing the need for caution in its use.

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-2-nitrobenzotrifluoride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify biomolecules and influence biochemical pathways .

Comparación Con Compuestos Similares

4,5-Dichloro-2-nitrobenzotrifluoride can be compared with other similar compounds such as:

2,4-Dichloro-5-nitrobenzotrifluoride: This compound has a similar structure but differs in the position of the chlorine and nitro groups. It is used in similar applications but may exhibit different reactivity and properties.

4-Chloro-3-nitrobenzotrifluoride: This compound has only one chlorine atom and one nitro group, making it less reactive in certain substitution reactions.

4-Chloro-3,5-dinitrobenzotrifluoride: This compound has an additional nitro group, which can enhance its reactivity in reduction and substitution reactions .

These comparisons highlight the unique chemical properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Actividad Biológica

4,5-Dichloro-2-nitrobenzotrifluoride (DCNTF) is an organic compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of DCNTF, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

DCNTF has the molecular formula C7H3Cl2F3NO2 and a molecular weight of 242.01 g/mol. The presence of electron-withdrawing groups such as nitro and chlorine enhances its electrophilic character, which is crucial for its biological interactions.

The biological activity of DCNTF is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, leading to significant biochemical effects. Key mechanisms include:

- Enzyme Inhibition : DCNTF may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Cellular Signaling Disruption : The compound can interfere with cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

- Receptor Modulation : DCNTF might modulate the activity of certain receptors, influencing physiological responses.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of DCNTF against various bacterial strains. Results indicated that DCNTF exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

- Cytotoxic Effects : Research conducted on cancer cell lines demonstrated that DCNTF induced apoptosis through the activation of caspase pathways. The compound was found to reduce cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Enzyme Interaction Studies : In vitro assays revealed that DCNTF effectively inhibited the activity of specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Propiedades

IUPAC Name |

1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUARSWOJRDXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371646 | |

| Record name | 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50594-31-5 | |

| Record name | 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-2-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.